molecular formula C12H11F3N4O B3149479 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 672950-16-2

2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

Cat. No.: B3149479
CAS No.: 672950-16-2
M. Wt: 284.24 g/mol
InChI Key: HCSXLIGUGJPPAL-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide typically involves the reaction of 1H-1,2,4-triazole with an appropriate acyl chloride derivative in the presence of a base. The reaction conditions usually require anhydrous solvents, such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the generated acid.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The triazole ring can be oxidized to form triazole derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the benzyl group.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by catalysts like palladium on carbon.

Major Products Formed:

  • Oxidation can yield triazole derivatives with hydroxyl or carboxyl groups.

  • Reduction can produce triazole derivatives with amino or hydroxyl groups.

  • Substitution reactions can lead to the formation of various substituted triazoles or benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its triazole core is known to inhibit enzymes and receptors involved in disease processes, making it a candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid: A simpler triazole derivative without the trifluoromethyl group.

  • N-[3-(trifluoromethyl)benzyl]acetamide: A compound lacking the triazole ring.

  • 1,2,4-Triazole derivatives: Other triazole compounds with different substituents.

Uniqueness: 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide is unique due to the combination of the triazole ring and the trifluoromethyl group, which provides both structural diversity and enhanced biological activity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(4-10)5-17-11(20)6-19-8-16-7-18-19/h1-4,7-8H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSXLIGUGJPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162214
Record name N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672950-16-2
Record name N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672950-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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